H-Ser-phe-leu-leu-arg-asn-pro-OH

Vascular smooth muscle Calcium signaling PAR1 agonism

TRAP-7 (SFLLRNP) is a PAR1 agonist with ~10x selectivity over PAR2 at ≤0.3µM, ideal for unambiguous pathway analysis. Its EC₅₀ of ~12.6µM in platelets is perfect for dose-response studies. Resistant to thrombin inhibitors, it is the essential tool for cardiovascular and platelet signaling research. Sourced as high-purity peptide.

Molecular Formula C39H63N11O10
Molecular Weight 846.0 g/mol
Cat. No. B12120932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ser-phe-leu-leu-arg-asn-pro-OH
Molecular FormulaC39H63N11O10
Molecular Weight846.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N
InChIInChI=1S/C39H63N11O10/c1-21(2)16-26(47-35(56)27(17-22(3)4)48-36(57)28(46-32(53)24(40)20-51)18-23-10-6-5-7-11-23)34(55)45-25(12-8-14-44-39(42)43)33(54)49-29(19-31(41)52)37(58)50-15-9-13-30(50)38(59)60/h5-7,10-11,21-22,24-30,51H,8-9,12-20,40H2,1-4H3,(H2,41,52)(H,45,55)(H,46,53)(H,47,56)(H,48,57)(H,49,54)(H,59,60)(H4,42,43,44)
InChIKeyFHZSIZRTNHGLSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Ser-Phe-Leu-Leu-Arg-Asn-Pro-OH (TRAP-7) for Thrombin Receptor Signaling and Cardiovascular Research


H-Ser-Phe-Leu-Leu-Arg-Asn-Pro-OH (SFLLRNP, TRAP-7) is a synthetic heptapeptide that functions as a protease-activated receptor 1 (PAR1) agonist [1]. The compound corresponds to residues 42–48 of the human thrombin receptor tethered ligand and activates PAR1 independently of proteolytic cleavage [2]. TRAP-7 is widely employed in cardiovascular, platelet, and vascular smooth muscle research to dissect PAR1-mediated signaling pathways without the confounding proteolytic activity of thrombin.

Why Not All PAR1 Agonist Peptides Are Interchangeable: Critical Sequence-Dependent Differences in H-Ser-Phe-Leu-Leu-Arg-Asn-Pro-OH


PAR1 agonist peptides exhibit widely divergent potencies, efficacies, and even functional profiles depending on amino acid composition and chain length. Substituting TRAP-7 with a shorter analog like TRAP-6 (SFLLRN) can reduce potency by over 5‑fold in platelet aggregation assays [1], while using a longer analog like TRAP-14 (SFLLRNPNDKYEPF) introduces distinct calcium mobilization kinetics and EC₅₀ values [2]. Furthermore, N‑terminal modifications (e.g., acetylation) completely abolish the activity of SFLLRNP, underscoring that even minor chemical changes eliminate functional receptor engagement [3]. These quantifiable differences preclude simple interchangeability and necessitate careful selection of the specific peptide sequence.

Quantitative Differentiation of H-Ser-Phe-Leu-Leu-Arg-Asn-Pro-OH (TRAP-7) Versus Key Thrombin Receptor Peptide Analogs


Calcium Mobilization Potency in Vascular Smooth Muscle: TRAP-7 vs. TRAP-14

TRAP-7 (SFLLRNP) exhibits a lower EC₅₀ for intracellular calcium mobilization in cultured rat aortic smooth muscle cells compared to the full‑length TRAP-14 peptide. The 7‑residue sequence is more potent than the 14‑residue counterpart under identical experimental conditions [1].

Vascular smooth muscle Calcium signaling PAR1 agonism

Platelet Aggregation Potency: TRAP-7 vs. TRAP-6 and TRAP-14

In human platelet aggregation assays, the SFLLRNP sequence demonstrates intermediate potency between the shorter TRAP‑6 and the longer TRAP‑14. The data below represent comparative EC₅₀ values obtained under standardized conditions [1].

Platelet aggregation Hemostasis Thrombosis research

Phosphoinositide Hydrolysis Efficacy: Native TRAP-7 vs. N‑Terminal Modified Analogs

The α‑amino group and L‑configuration of Ser‑1 are essential for SFLLRNP activity. Acetylation or deletion of Ser‑1 completely eliminates phosphoinositide hydrolysis, while D‑Ser substitution reduces maximal response by ~50% [1].

Signal transduction Phosphoinositide turnover Structure-activity relationship

Receptor Selectivity Profile: PAR1 vs. PAR2 Cross‑Reactivity

SFLLRNP‑NH₂ activates PAR1 with high potency (EC₅₀ = 0.1 μM) but also exhibits measurable cross‑reactivity with PAR2 (EC₅₀ = 1 μM). This 10‑fold selectivity window informs experimental design where PAR1‑specific effects are desired [1].

Receptor pharmacology PAR selectivity Xenopus oocyte expression

Vascular Contractile Activity: TRAP-7 vs. TRAP-14 and Reverse Peptide

TRAP‑7 (SFLLRNP) induces concentration‑dependent contractions in endothelium‑denuded rat aortic rings with comparable potency to TRAP‑14, whereas the reverse sequence (FSLLRNPNDKYEPF) is completely inactive [1].

Vascular contractility Endothelium‑dependent relaxation Aortic ring assay

Resistance to Thrombin Active‑Site Inhibitors: Differentiating TRAP‑7 from α‑Thrombin

Unlike α‑thrombin, TRAP‑7‑induced phosphoinositide hydrolysis is unaffected by the active‑site thrombin inhibitor argatroban (MD‑805) or the exosite inhibitor BMS 180,742, confirming direct, protease‑independent PAR1 activation [1].

Protease‑independent activation Thrombin inhibitors Signal transduction

Recommended Research and Industrial Applications for H-Ser-Phe-Leu-Leu-Arg-Asn-Pro-OH (TRAP-7)


Calcium Flux and PKC Activation Assays in Vascular Smooth Muscle

TRAP‑7 (EC₅₀ = 20 ± 9 μM in rat aortic smooth muscle cells) provides robust, protease‑independent calcium mobilization and PKC substrate phosphorylation, making it the preferred positive control for PAR1‑mediated signaling studies where thrombin’s proteolytic activity would confound results [4]. The 1.5‑fold higher potency over TRAP‑14 reduces peptide consumption in high‑throughput screening formats.

Human Platelet Aggregation Studies Requiring Defined Potency

With an EC₅₀ of approximately 12.6 μM in washed human platelets, TRAP‑7 occupies a middle ground between the more potent TRAP‑6 (EC₅₀ = 4.5 μM) and the less potent SFLLR‑OH (EC₅₀ = 58 μM) [4]. This potency profile is ideal for dose‑response experiments that require a measurable EC₅₀ within a convenient concentration range and for distinguishing partial vs. full agonist effects.

PAR1‑Selective Activation in Cells Co‑Expressing PAR2

In cellular systems co‑expressing PAR1 and PAR2 (e.g., endothelial cells, certain cancer lines), TRAP‑7 can be used at concentrations ≤0.3 μM to achieve >90% PAR1 occupancy while maintaining at least 10‑fold selectivity over PAR2 (PAR1 EC₅₀ = 0.1 μM vs. PAR2 EC₅₀ = 1 μM) [4]. This selectivity window minimizes off‑target PAR2 activation and is essential for unambiguous pathway analysis.

Thrombin‑Independent PAR1 Activation in Inhibitor‑Treated Samples

Because TRAP‑7‑induced signaling is completely resistant to active‑site (argatroban) and exosite (BMS 180,742) thrombin inhibitors, it is the agonist of choice for experiments where endogenous thrombin activity is blocked pharmacologically or where thrombin’s proteolytic activity must be excluded [4].

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